molecular formula C15H13ClN2O B3839853 3-chloro-N'-(3-methylbenzylidene)benzohydrazide

3-chloro-N'-(3-methylbenzylidene)benzohydrazide

Cat. No. B3839853
M. Wt: 272.73 g/mol
InChI Key: JCEVDXXEFFBYKX-LICLKQGHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-chloro-N'-(3-methylbenzylidene)benzohydrazide, also known as CMH, is a chemical compound that has been widely studied for its potential applications in various fields of science. CMH is a hydrazide derivative that has been synthesized through various methods and has been found to exhibit a range of biochemical and physiological effects.

Mechanism of Action

The mechanism of action of 3-chloro-N'-(3-methylbenzylidene)benzohydrazide is not fully understood. However, studies have suggested that 3-chloro-N'-(3-methylbenzylidene)benzohydrazide inhibits the activity of various enzymes by binding to their active sites. 3-chloro-N'-(3-methylbenzylidene)benzohydrazide has also been found to induce apoptosis in cancer cells by activating caspase enzymes.
Biochemical and Physiological Effects:
3-chloro-N'-(3-methylbenzylidene)benzohydrazide has been found to exhibit a range of biochemical and physiological effects. In vitro studies have shown that 3-chloro-N'-(3-methylbenzylidene)benzohydrazide inhibits the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. 3-chloro-N'-(3-methylbenzylidene)benzohydrazide has also been found to inhibit the activity of various enzymes, including cholinesterase and tyrosinase. In vivo studies have shown that 3-chloro-N'-(3-methylbenzylidene)benzohydrazide exhibits anti-inflammatory and analgesic properties.

Advantages and Limitations for Lab Experiments

The advantages of using 3-chloro-N'-(3-methylbenzylidene)benzohydrazide in lab experiments include its low toxicity and high solubility in various solvents. However, the limitations of using 3-chloro-N'-(3-methylbenzylidene)benzohydrazide in lab experiments include its low stability in acidic and basic conditions and its potential to undergo hydrolysis.

Future Directions

For research on 3-chloro-N'-(3-methylbenzylidene)benzohydrazide include investigating its potential as a drug candidate for the treatment of cancer and other diseases. Further studies are needed to understand the mechanism of action of 3-chloro-N'-(3-methylbenzylidene)benzohydrazide and its potential as an enzyme inhibitor. Additionally, research on the environmental impact of 3-chloro-N'-(3-methylbenzylidene)benzohydrazide and its potential as a corrosion inhibitor is needed.

Scientific Research Applications

3-chloro-N'-(3-methylbenzylidene)benzohydrazide has been studied for its potential applications in various fields of science, including medicinal chemistry, biochemistry, and environmental science. In medicinal chemistry, 3-chloro-N'-(3-methylbenzylidene)benzohydrazide has been investigated for its anti-cancer properties. Studies have shown that 3-chloro-N'-(3-methylbenzylidene)benzohydrazide inhibits the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. In biochemistry, 3-chloro-N'-(3-methylbenzylidene)benzohydrazide has been studied for its potential as an enzyme inhibitor. 3-chloro-N'-(3-methylbenzylidene)benzohydrazide has been found to inhibit the activity of various enzymes, including cholinesterase and tyrosinase. In environmental science, 3-chloro-N'-(3-methylbenzylidene)benzohydrazide has been investigated for its potential as a corrosion inhibitor.

properties

IUPAC Name

3-chloro-N-[(E)-(3-methylphenyl)methylideneamino]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13ClN2O/c1-11-4-2-5-12(8-11)10-17-18-15(19)13-6-3-7-14(16)9-13/h2-10H,1H3,(H,18,19)/b17-10+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCEVDXXEFFBYKX-LICLKQGHSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C=NNC(=O)C2=CC(=CC=C2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=CC=C1)/C=N/NC(=O)C2=CC(=CC=C2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13ClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-chloro-N'-[(E)-(3-methylphenyl)methylidene]benzohydrazide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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